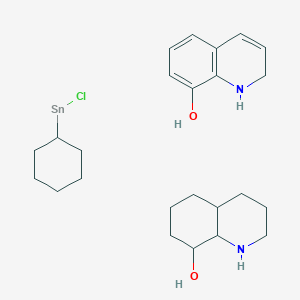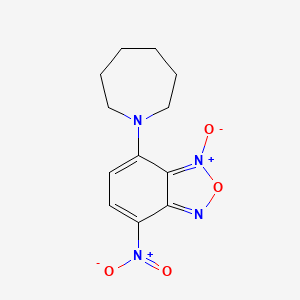![molecular formula C13H11N7O4S2 B13988159 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 29817-67-2](/img/structure/B13988159.png)
4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of benzenesulfonamide, which is widely recognized for its role in the development of various therapeutic agents, particularly as inhibitors of carbonic anhydrase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves multiple steps, starting with the preparation of the benzenesulfonamide core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent functionalization steps. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Industry: Utilized in the development of dyes, photochemicals, and disinfectants.
Mécanisme D'action
The primary mechanism of action for BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to a decrease in cellular pH regulation and inhibition of tumor growth . This mechanism is particularly effective against carbonic anhydrase IX, which is associated with hypoxic tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: The parent compound, known for its role in various therapeutic agents.
4-Aminobenzenesulfonamide: Another derivative with significant biological activity.
N-Ethyl-4-methylbenzenesulfonamide: Used in the synthesis of other complex molecules.
Uniqueness
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- stands out due to its dual functionalization with thiazolyl and pyrimidinyl groups, enhancing its biological activity and specificity as an enzyme inhibitor .
Propriétés
Numéro CAS |
29817-67-2 |
|---|---|
Formule moléculaire |
C13H11N7O4S2 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N7O4S2/c14-10-9(11(21)17-12(22)16-10)19-18-7-1-3-8(4-2-7)26(23,24)20-13-15-5-6-25-13/h1-6H,(H,15,20)(H4,14,16,17,21,22) |
Clé InChI |
QZSFRVURQJOQBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)S(=O)(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)


![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)


![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)


